molecular formula C8H18Cl2F2N2O B2856016 N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride CAS No. 1431966-58-3

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride

Cat. No.: B2856016
CAS No.: 1431966-58-3
M. Wt: 267.14
InChI Key: XMVZEVGVGSOIDX-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride is a chemical compound characterized by its unique structure, which includes difluoroethyl and morpholin-4-ylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 2,2-difluoroethylamine with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed: The reactions can yield various products depending on the reagents and conditions used. For example, oxidation may produce corresponding fluorinated ketones or acids, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of fluorinated compounds on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its fluorinated structure may enhance the bioactivity and stability of drug molecules.

Industry: In industry, N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride can be used in the production of fluorinated polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorinated groups can enhance binding affinity and selectivity.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes. The pathways involved can vary depending on the biological system and the intended application.

Comparison with Similar Compounds

  • N-(2,2-Difluoroethyl)acetamide

  • N-(2,2-Difluoroethyl)prop-2-en-1-amine

  • N-(2,2-Difluoroethyl)-2-fluoroaniline

Uniqueness: N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride is unique due to its combination of difluoroethyl and morpholin-4-ylethyl groups, which provide distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,2-difluoro-N-(2-morpholin-4-ylethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2O.2ClH/c9-8(10)7-11-1-2-12-3-5-13-6-4-12;;/h8,11H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVZEVGVGSOIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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